Methyl 2-benzylidenebutanoate
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Overview
Description
Methyl 2-benzylidenebutanoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in both natural and synthetic applications. This compound is characterized by its benzylidene group attached to a butanoate ester, making it a unique molecule with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-benzylidenebutanoate can be synthesized through a nucleophilic acyl substitution reaction. The most versatile method involves the reaction of an acid chloride with an alcohol. In this case, benzylidene chloride reacts with methyl butanoate in the presence of a base to form the desired ester .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes use acid chlorides and alcohols under controlled conditions to ensure high yield and purity. The reaction is often catalyzed by acids or bases to speed up the process and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-benzylidenebutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into primary alcohols.
Substitution: Electrophilic substitution reactions can occur at the benzylidene group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reducing esters to alcohols.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) are used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
Methyl 2-benzylidenebutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-benzylidenebutanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The benzylidene group can also interact with cellular components, leading to potential biological effects .
Comparison with Similar Compounds
Methyl butanoate: A simpler ester with similar chemical properties but lacking the benzylidene group.
Benzylidene derivatives: Compounds with similar benzylidene groups but different ester or acid components.
Uniqueness: Methyl 2-benzylidenebutanoate is unique due to its combination of the benzylidene group and the butanoate ester, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 2-benzylidenebutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-11(12(13)14-2)9-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUADLLHZEACRPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC1=CC=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50707178 |
Source
|
Record name | Methyl 2-benzylidenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50707178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64262-65-3 |
Source
|
Record name | Methyl 2-benzylidenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50707178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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